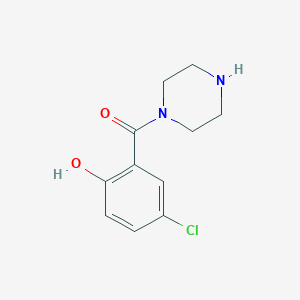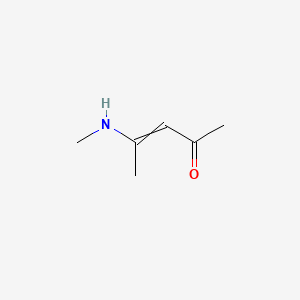
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H5Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in laboratory research and the manufacture of various substances .
Métodos De Preparación
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,6-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Análisis De Reacciones Químicas
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Condensation Reactions: The nitrile group can react with amines to form amides or other nitrogen-containing compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar compounds to 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile include other pyrimidine derivatives such as:
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Another heterocyclic compound with different substituents.
These compounds share some chemical properties but differ in their specific applications and biological activities .
Propiedades
Fórmula molecular |
C12H6Cl3N3 |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-1-2-9(14)11(15)10(8)12-17-5-7(3-4-16)6-18-12/h1-2,5-6H,3H2 |
Clave InChI |
JTSDTFDWAHWAAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)








